2,4,6-Triiodoaniline

Organic Synthesis Iodination Chemoselectivity

2,4,6-Triiodoaniline (CAS 24154-37-8) features iodine atoms at all ortho/para positions, creating a sterically-hindered triiodinated core essential for nonionic X‑ray contrast agents (Iohexol, Iopamidol, Ioversol). This specific 2,4,6‑substitution pattern is mandatory for correct radiopacity and pharmacological profile. The compound also enables high‑yield (84%) synthesis of 1,3,5‑triiodobenzene for advanced optical polymers and halogen‑bonding research. Procurement from qualified B2B suppliers ensures batch‑to‑batch consistency for regulated pharmaceutical intermediate applications.

Molecular Formula C6H4I3N
Molecular Weight 470.82 g/mol
CAS No. 24154-37-8
Cat. No. B1296100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triiodoaniline
CAS24154-37-8
Molecular FormulaC6H4I3N
Molecular Weight470.82 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)N)I)I
InChIInChI=1S/C6H4I3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeyGNOYQZRQXNVAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triiodoaniline (CAS 24154-37-8): A Triiodinated Aromatic Amine for Contrast Media Intermediates and Polymer Research


2,4,6-Triiodoaniline (CAS 24154-37-8) is a triiodinated aromatic amine with the molecular formula C6H4I3N and a molecular weight of 470.82 g/mol . It features a benzene ring substituted with iodine atoms at the 2, 4, and 6 positions and an amino group at the 1 position. This specific substitution pattern dictates its unique reactivity profile, enabling its use as a critical intermediate in the synthesis of iodinated X-ray contrast agents, where the triiodinated aromatic nucleus is essential for radiopacity [1].

Why 2,4,6-Triiodoaniline Cannot Be Replaced by Other Iodoanilines in Critical Applications


The iodine substitution pattern on the aniline ring is the primary determinant of both chemical reactivity and the physical properties of the final derivative. 2,4,6-Triiodoaniline possesses iodine atoms at all positions ortho and para to the amino group. This specific, sterically hindered environment profoundly influences the regioselectivity of subsequent reactions like deamination or electrophilic substitution, making it uniquely suitable for generating symmetrical triiodinated cores found in X-ray contrast agents [1]. Replacing it with a diiodoaniline or an isomer like 3,4,5-triiodoaniline would yield a product with a different number and arrangement of iodine atoms, directly compromising the radiopacity and pharmacological profile of the target molecule [2].

Quantifiable Evidence for Prioritizing 2,4,6-Triiodoaniline Over Close Analogs


Chemoselective Synthesis vs. 2,4-Diiodoaniline

A chemoselective procedure was developed for the synthesis of 2,4,6-triiodoaniline and 2,4-diiodoaniline from aniline using potassium dichloroiodate (KICl2) in dilute HCl [1]. The study highlights that the degree of iodination can be controlled by reaction conditions, with 2,4,6-triiodoaniline being the exclusive triiodinated product formed. This demonstrates that this specific compound cannot be replaced by its diiodo-analog in applications requiring a fully substituted triiodobenzene core.

Organic Synthesis Iodination Chemoselectivity

High-Yield Conversion to 1,3,5-Triiodobenzene

2,4,6-Triiodoaniline serves as a direct precursor to 1,3,5-triiodobenzene, a valuable building block for polymers and optical materials . A specific synthetic protocol reported a high yield of 84% for the deamination of 2,4,6-triiodoaniline using NaNO2 and Cu2O in an AcOH/H2SO4 medium to produce 1,3,5-triiodobenzene . This high-yield transformation highlights the compound's synthetic utility, which is not replicated by its isomers.

Organic Synthesis Deamination Yield

Essential Intermediate for X-Ray Contrast Media

Multiple patents explicitly identify 3,5-disubstituted-2,4,6-triiodoanilines as crucial intermediates for synthesizing nonionic X-ray contrast agents like Iohexol, Iopamidol, and Ioversol [1][2]. The 2,4,6-triiodo substitution pattern on the aniline core provides the high electron density required for effective X-ray attenuation [1]. Other iodoaniline substitution patterns (e.g., 3,4,5-) lack the appropriate geometry to be functionalized into these clinically validated contrast media scaffolds.

Contrast Media Radiology Medicinal Chemistry

Validated Application Scenarios for 2,4,6-Triiodoaniline (CAS 24154-37-8)


Synthesis of Next-Generation Nonionic X-Ray Contrast Media

2,4,6-Triiodoaniline is the foundational building block for manufacturing nonionic iodinated contrast agents. Its specific 2,4,6-triiodo substitution pattern is necessary for the iodination steps outlined in key patents for producing agents like Iohexol, Iopamidol, and Ioversol . Researchers and manufacturers developing new radiopaque compounds require this exact intermediate to ensure the correct number and placement of iodine atoms on the final pharmacophore, which directly influences imaging efficacy and patient safety [1].

Precursor for 1,3,5-Triiodobenzene-Based Materials

2,4,6-Triiodoaniline is the reagent of choice for the high-yield synthesis of 1,3,5-triiodobenzene, a C3-symmetric molecule used in the development of conjugated microporous polymers and advanced optical materials . The reported 84% yield for this deamination reaction makes it a cost-effective route for materials scientists seeking to incorporate triiodinated aromatic cores into novel polymeric or supramolecular structures.

Investigating Halogen Bonding and Supramolecular Chemistry

The three heavy iodine atoms on the 2,4,6-triiodoaniline scaffold create a unique electron-deficient region, making it a strong halogen bond donor. Researchers investigating non-covalent interactions can utilize this compound to study the directionality and strength of halogen bonding in comparison to analogs with different substitution patterns (e.g., 2,4-diiodoaniline), providing quantifiable data on molecular recognition and crystal engineering .

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